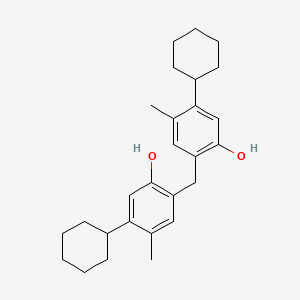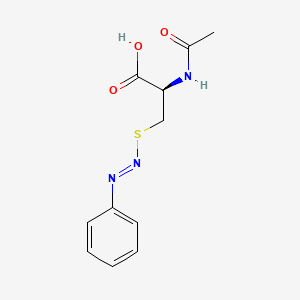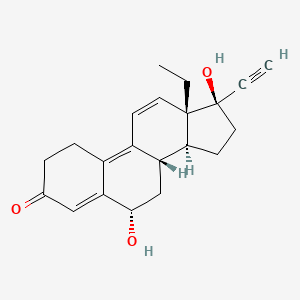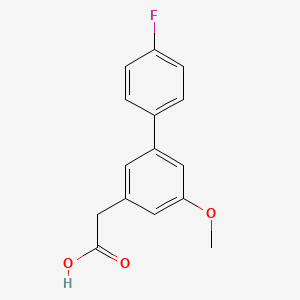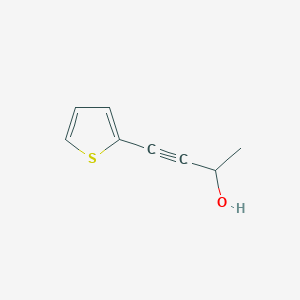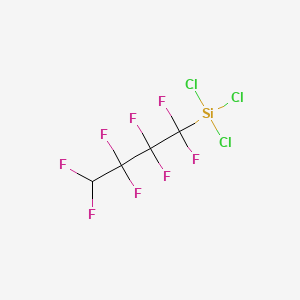
Trichloro(1,1,2,2,3,3,4,4-octafluorobutyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trichloro(1,1,2,2,3,3,4,4-octafluorobutyl)silane is a chlorosilane compound with the molecular formula C4HCl3F8Si. It is known for forming self-assembled monolayers (SAMs) on various substrates, which impart superhydrophobic properties to surfaces . This compound is widely used in surface modification applications due to its low surface energy and biocompatibility .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trichloro(1,1,2,2,3,3,4,4-octafluorobutyl)silane can be synthesized by reacting octafluorobutyl compounds with trichlorosilane under appropriate conditions. The reaction typically involves the use of a fluorinated catalyst and an organic solvent to facilitate the process . The reaction conditions must be carefully controlled to avoid direct contact with skin and eyes, and appropriate protective equipment should be worn .
Industrial Production Methods
In industrial settings, the production of this compound involves the treatment of metallurgical-grade silicon with hydrogen chloride at elevated temperatures (around 300°C). This process yields high-purity trichlorosilane, which can then be further reacted with octafluorobutyl compounds to produce the desired chlorosilane .
Chemical Reactions Analysis
Types of Reactions
Trichloro(1,1,2,2,3,3,4,4-octafluorobutyl)silane undergoes various types of chemical reactions, including:
Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds to unsaturated organic compounds, resulting in the formation of organosilicon compounds.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride, organic solvents, and fluorinated catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and purity of the products .
Major Products Formed
The major products formed from these reactions include various organosilicon compounds, such as octadecyltrichlorosilane, perfluoroctyltrichlorosilane, and perfluorodecyltrichlorosilane .
Scientific Research Applications
Trichloro(1,1,2,2,3,3,4,4-octafluorobutyl)silane has a wide range of scientific research applications, including:
Surface Modification: It is used to create superhydrophobic surfaces by forming self-assembled monolayers on substrates.
Microfluidic Devices: The compound is used to silanize substrates for the fabrication of microfluidic devices using soft lithography.
Polymeric Matrices: It forms chemically patterned surfaces for the quantitative analysis of insoluble surfactants in polymeric matrices.
Nanotube Arrays: Alumina membranes treated with this compound can form superhydrophobic polyimide-based nanotube arrays.
Mechanism of Action
The mechanism of action of trichloro(1,1,2,2,3,3,4,4-octafluorobutyl)silane involves the formation of self-assembled monolayers on various substrates. These monolayers create a low-energy surface that imparts superhydrophobic properties. The molecular targets include the surface hydroxyl groups on substrates, which react with the chlorosilane groups to form strong covalent bonds .
Comparison with Similar Compounds
Similar Compounds
Octadecyltrichlorosilane (OTS): Known for forming SAMs with superhydrophobic properties.
Perfluoroctyltrichlorosilane (PFOTCS): Used for surface modification with low surface energy.
Perfluorodecyltrichlorosilane (FDTS): Similar applications in creating superhydrophobic surfaces.
Uniqueness
Trichloro(1,1,2,2,3,3,4,4-octafluorobutyl)silane is unique due to its specific fluorinated structure, which imparts distinct superhydrophobic properties and biocompatibility. Its ability to form strong covalent bonds with surface hydroxyl groups makes it highly effective in creating durable and stable superhydrophobic surfaces .
Properties
CAS No. |
375-63-3 |
|---|---|
Molecular Formula |
C4HCl3F8Si |
Molecular Weight |
335.48 g/mol |
IUPAC Name |
trichloro(1,1,2,2,3,3,4,4-octafluorobutyl)silane |
InChI |
InChI=1S/C4HCl3F8Si/c5-16(6,7)4(14,15)3(12,13)2(10,11)1(8)9/h1H |
InChI Key |
MYZMPPUVPXNBEL-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(F)(F)[Si](Cl)(Cl)Cl)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



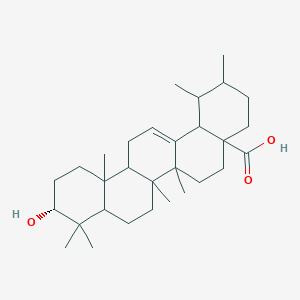

![Carbamic acid, [2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-, ethyl ester](/img/structure/B15289063.png)

![[(7'S,9'E,11'S,12'R,13'S,14'R,15'R,16'R,17'S,18'S,19'E,21'Z)-15',17'-dihydroxy-11'-methoxy-7',12',14',16',18',22'-hexamethyl-4,6',23',29'-tetraoxospiro[1,3-dioxolane-2,27'-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene]-13'-yl] acetate](/img/structure/B15289075.png)

